

The Azepane-Aniline Scaffold: A Lynchpin in Modern Kinase Inhibitor Discovery

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Compound of Interest

Compound Name: **4-(Azepan-1-yl)-2-methylaniline**

Cat. No.: **B1517789**

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Application Notes and Protocols for **4-(Azepan-1-yl)-2-methylaniline**

Introduction: The Unassuming Power of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the identification and exploitation of "privileged scaffolds." These are molecular frameworks that can serve as ligands for multiple biological targets, offering a fertile ground for the development of new drugs.^{[1][2]} The **4-(azepan-1-yl)-2-methylaniline** core has emerged as one such scaffold of significant interest, particularly in the realm of oncology and immunology. Its unique combination of a substituted aniline, a common motif in kinase inhibitors, with a seven-membered azepane ring provides a compelling platform for the design of highly potent and selective therapeutic agents.^{[3][4]}

This guide provides a comprehensive overview of the applications of **4-(azepan-1-yl)-2-methylaniline** in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of targeted therapies. We will delve into detailed synthetic protocols, explore its utility in the design of kinase inhibitors, and discuss the structure-activity relationships that govern its biological activity.

Application Notes: From Building Block to Breakthrough Therapy

A Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The most prominent application of **4-(azepan-1-yl)-2-methylaniline** and its close analogs is as a crucial building block in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK). [1][5][6] BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be a highly effective therapeutic strategy for a range of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.[7][8][9]

While not present in the final structures of blockbuster drugs like Ibrutinib and Acalabrutinib, the core principles of its design are evident in their synthesis. The substituted aniline moiety is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[10] The azepane ring, a seven-membered saturated heterocycle, offers several advantages over smaller rings like piperidine or pyrrolidine.[11][12] Its greater conformational flexibility can allow for optimal positioning of substituents to interact with the protein target, while also potentially improving physicochemical properties such as solubility and metabolic stability.[4][13]

The synthesis of these complex molecules often involves the coupling of a heterocyclic core with a substituted aniline derivative. The **4-(azepan-1-yl)-2-methylaniline** scaffold provides a readily accessible and versatile intermediate for this purpose.

The Role of the Aniline Moiety in Kinase Inhibition

Aniline derivatives are ubiquitous in the world of kinase inhibitors.[14][15] Their utility stems from their ability to act as "hinge-binders," forming one or more hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of the binding of many Type I and Type II kinase inhibitors. The substituents on the aniline ring, such as the methyl group in **4-(azepan-1-yl)-2-methylaniline**, can be used to fine-tune the electronic properties of the aniline and to create additional interactions with the protein, thereby enhancing potency and selectivity.[16][17]

However, the use of anilines in drug design is not without its challenges. They can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites that can cause toxicity.[17][18] This has led to a significant effort in medicinal chemistry to develop

bioisosteric replacements for the aniline group that retain its desirable binding properties while mitigating its metabolic liabilities.

The Azepane Ring: A Tool for Modulating Pharmacokinetics and Pharmacodynamics

The azepane ring in **4-(azepan-1-yl)-2-methylaniline** is more than just a solubilizing group. Its size and flexibility can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate.^{[4][11]} By exploring different substitution patterns on the azepane ring, medicinal chemists can:

- Improve solubility: The introduction of polar groups can enhance aqueous solubility.
- Modulate lipophilicity: The overall lipophilicity of the molecule can be fine-tuned to optimize absorption and distribution.
- Block metabolic sites: Substitution at positions susceptible to metabolism can improve the drug's half-life.
- Introduce new binding interactions: Functional groups on the azepane ring can form additional interactions with the target protein, increasing potency and selectivity.

The azepane ring can be considered a versatile "handle" that allows for the optimization of a lead compound's properties without altering the core binding motif.

Experimental Protocols

Protocol 1: Synthesis of **4-(Azepan-1-yl)-2-methylaniline** via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, and it is well-suited for the synthesis of **4-(azepan-1-yl)-2-methylaniline**.^{[6][19][20]}

Materials:

- 4-Bromo-2-methylaniline

- Azepane
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Toluene (anhydrous)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylaniline (1.0 eq), sodium tert-butoxide (1.4 eq), and XPhos (0.02 eq).
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add anhydrous toluene via syringe, followed by azepane (1.2 eq) and palladium(II) acetate (0.01 eq).
- Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).

- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford **4-(azepan-1-yl)-2-methylaniline**.

Protocol 2: Acylation of **4-(Azepan-1-yl)-2-methylaniline**

This protocol describes a general procedure for the acylation of the aniline nitrogen, a common step in the synthesis of kinase inhibitors.

Materials:

- **4-(Azepan-1-yl)-2-methylaniline**
- Acyl chloride of choice (e.g., acryloyl chloride)
- Triethylamine (Et_3N) or diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or tetrahydrofuran (THF) (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve **4-(azepan-1-yl)-2-methylaniline** (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine or DIPEA (1.5 eq) to the solution.

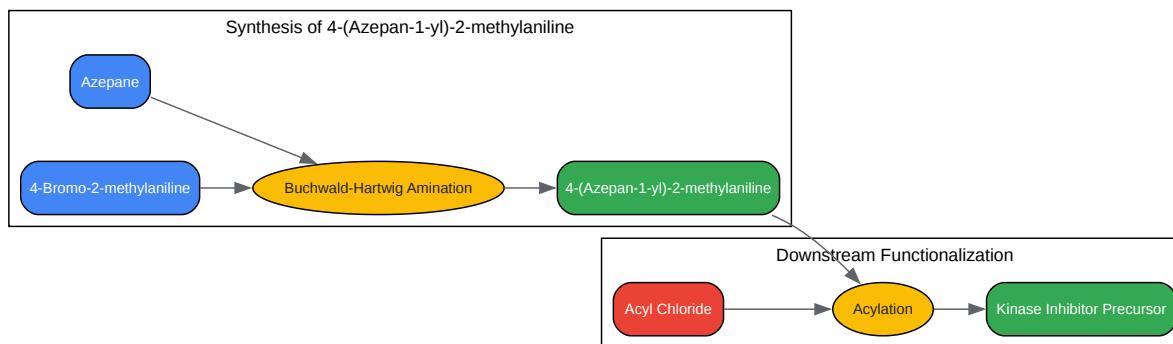
- Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude acylated product, which can be further purified by crystallization or column chromatography.

Data Presentation: A Framework for Scaffold Optimization

While specific structure-activity relationship (SAR) data for a series of **4-(azepan-1-yl)-2-methylaniline** analogs is not extensively available in the public domain, the following table provides a conceptual framework for the strategic modification of this scaffold to optimize key drug-like properties.

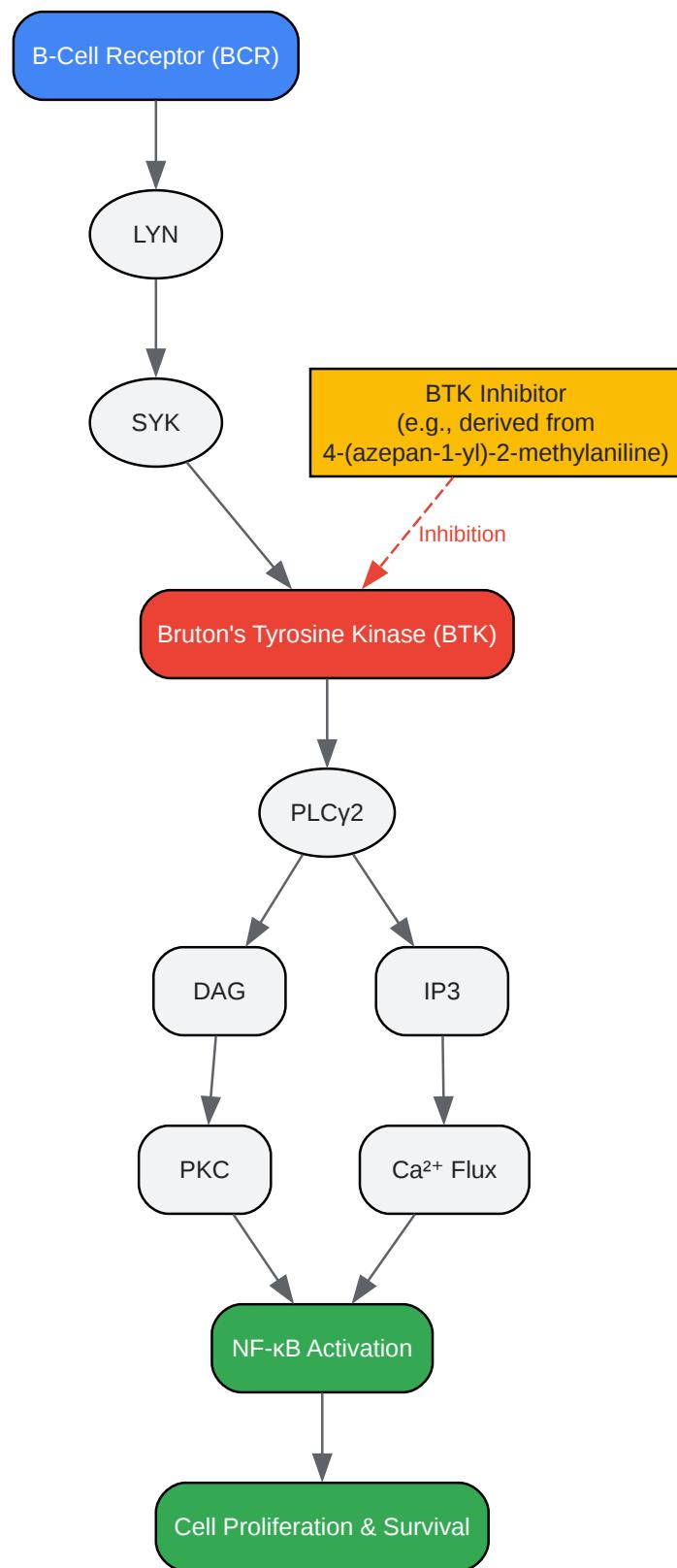
Modification Site	Potential Modification	Anticipated Impact on Properties	Rationale
Aniline Nitrogen	Acylation with various electrophiles	Potency, Selectivity	Forms key interactions with the kinase hinge region. The nature of the acyl group can be varied to optimize binding.
Methyl Group on Aniline Ring	Removal or replacement with other small alkyl or halo groups	Potency, Selectivity, Metabolism	Can influence the electronics of the aniline and create or remove steric clashes in the binding pocket. May also be a site of metabolism.
Azepane Ring	Introduction of polar substituents (e.g., -OH, -NH ₂)	Solubility, Potency	Can improve aqueous solubility and introduce new hydrogen bonding interactions with the target.
Azepane Ring	Introduction of non-polar substituents (e.g., alkyl, aryl)	Lipophilicity, Potency	Can be used to probe hydrophobic pockets in the binding site and to modulate the overall lipophilicity of the molecule.
Azepane Ring	Ring contraction or expansion (e.g., to piperidine or azocane)	Conformational flexibility, PK properties	Can alter the conformational preferences of the molecule, which may impact binding and pharmacokinetic properties.

Visualizations



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Caption: Synthetic workflow for **4-(azepan-1-yl)-2-methylaniline** and its derivatization.



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Caption: Simplified BTK signaling pathway and the point of intervention for derived inhibitors.

Conclusion: A Scaffold with a Bright Future

The **4-(azepan-1-yl)-2-methylaniline** scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. Its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors has been demonstrated in the context of BTK inhibitor development. As our understanding of the kinome and the role of kinases in disease continues to expand, it is likely that this unassuming scaffold will find new applications in the design of next-generation targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising molecular framework.

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